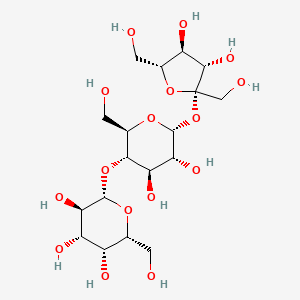
2,2',3,3',4,5,5'-Heptachlorobiphenyl
Übersicht
Beschreibung
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is a type of polychlorinated biphenyl (PCB) that can be found in air, soil, mammals, and marine animals .
Synthesis Analysis
The synthesis of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl involves the use of 2,3,4,5-TETRACHLOROANILINE and 1,2,4-Trichlorobenzene . It’s also available as an analytical standard .Molecular Structure Analysis
The molecular formula of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is C12H3Cl7, and its molecular weight is 395.32 . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl has a melting point of 114℃ and a boiling point of 479.43°C. Its density is 1.64 g/cm3 at 65℃, and it has a refractive index of 1.6330 . It has limited solubility in acetone, acetonitrile, and chloroform, and its water solubility is 3.85ug/L at 20 ºC .Wissenschaftliche Forschungsanwendungen
- PCB, einschließlich 2,2',3,3',4,5,5'-Heptachlorobiphenyl, wurden aufgrund ihrer weit verbreiteten Umweltkontamination umfassend untersucht. Forscher untersuchen ihre Persistenz, Bioakkumulation und toxische Auswirkungen auf Ökosysteme, Wildtiere und die menschliche Gesundheit .
- This compound wirkt als Liganden-aktivierter Transkriptionsaktivator. Es bindet an die XRE-Promotorregion von Genen und aktiviert die Expression von Phase-I- und -II-Xenobiotika-metabolisierenden Enzymen (z. B. CYP1A1) in der Leber .
Umweltkontaminant und Toxikologische Studien
Metabolismus und Enzyminduktion
Synthese von polychlorierten Dibenzofuranen (PCDF)
Zusammenfassend lässt sich sagen, dass this compound eine entscheidende Rolle in der Umweltforschung, Toxikologie und Bioremediationsbemühungen spielt. Seine einzigartigen Eigenschaften und potenziellen Gesundheitsrisiken rechtfertigen eine fortgesetzte Untersuchung und Überwachung . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, können Sie gerne fragen! 😊
Wirkmechanismus
Target of Action
2,2’,3,3’,4,5,5’-Heptachlorobiphenyl, also known as PCB 180, is a type of polychlorinated biphenyl (PCB) that primarily targets microsomal and cytosolic enzymes . These enzymes play a crucial role in various biochemical reactions within the cell.
Mode of Action
PCB 180 interacts with its targets by inducing changes in their activity. Specifically, it influences the activity of microsomal and cytosolic enzymes . This interaction results in changes in the cell’s biochemical processes, leading to various downstream effects.
Biochemical Pathways
PCB 180 affects several biochemical pathways. It is metabolized via dechlorination, hydroxylation, and ring-opening pathways . These pathways lead to the formation of metabolic products, including low-chlorinated PCBs and chlorobenzoic acid .
Pharmacokinetics
The pharmacokinetics of PCB 180 involve its absorption, distribution, metabolism, and excretion (ADME). Following oral administration, PCB 180 is distributed throughout the body, with concentrations in the liver, spleen, CNS, and blood being 100-500 times higher than in adipose tissue . The compound is excreted daily with the feces and urine, with heptachlorobiphenylol identified as a metabolite . The biotransformation rate of PCB 180 is estimated to be about 5% .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PCB 180. For instance, the compound’s hydrophobicity and obstinacy make it difficult for microorganisms to directly utilize it . The addition of a co-metabolic carbon source, such as methanol, can significantly stimulate the degradation performance of microbial consortiums for pcb 180 .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-5(9(16)7(14)2-4)6-3-8(15)11(18)12(19)10(6)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPMUCXYRNOABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074167 | |
| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52663-74-8 | |
| Record name | 2,2′,3,3′,4,5,5′-Heptachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5,5'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MUM06YX8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)





